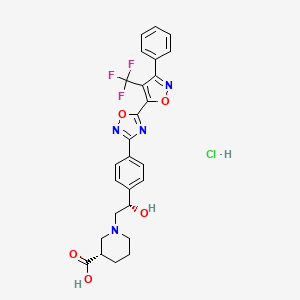

BMS-960

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H24ClF3N4O5 |

|---|---|

Molecular Weight |

564.9 g/mol |

IUPAC Name |

(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H23F3N4O5.ClH/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36;/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36);1H/t18-,19+;/m0./s1 |

InChI Key |

ICBXYRXMGCYMPS-GRTNUQQKSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C[C@H](C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O.Cl |

Canonical SMILES |

C1CC(CN(C1)CC(C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986260, a Potent and Selective TGFβR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986260 is a highly potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5). Developed as an immuno-oncology agent, its mechanism of action centers on the blockade of the TGF-β signaling pathway, a key driver of immunosuppression in the tumor microenvironment. By inhibiting TGFβR1, BMS-986260 prevents the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3 (pSMAD2/3), leading to the abrogation of downstream TGF-β-mediated transcriptional regulation. This inhibition has been shown to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. Preclinical studies have demonstrated robust in vivo efficacy in syngeneic tumor models. However, the development of BMS-986260 was ultimately terminated due to dose-limiting cardiovascular toxicity observed in animal models. This guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols related to the preclinical evaluation of BMS-986260.

Core Mechanism of Action: TGFβR1 Inhibition

The primary mechanism of action of BMS-986260 is the competitive inhibition of the ATP-binding site of the TGFβR1 kinase domain.[1] TGF-β ligands (TGF-β1, -β2, -β3) bind to the type II TGF-β receptor (TGFβR2), a constitutively active serine/threonine kinase. This binding event recruits and activates TGFβR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in a wide array of cellular processes, including immunosuppression.

BMS-986260 selectively binds to TGFβR1, preventing the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade.[1] This leads to a reduction in the expression of TGF-β target genes that contribute to an immunosuppressive tumor microenvironment, such as those involved in the differentiation and function of regulatory T cells (Tregs) and the inhibition of cytotoxic T lymphocyte (CTL) activity.

Quantitative Data Summary

The preclinical data for BMS-986260 demonstrates its high potency and selectivity for TGFβR1. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of BMS-986260

| Parameter | Species | Value | Reference |

| TGFβR1 (ALK5) IC50 | - | 1.6 nM | |

| TGFβR1 Kiapp | Human | 0.8 nM | |

| Mouse | 1.4 nM | ||

| pSMAD2/3 Nuclear Translocation IC50 | Mink Lung Epithelial (MvLu1) Cells | 350 nM | |

| Normal Human Lung Fibroblasts (NHLF) | 190 nM | ||

| Kinase Selectivity | >200 Kinase Panel | High selectivity for TGFβR1 over TGFβR2 and other kinases |

Table 2: Preclinical Pharmacokinetics of BMS-986260

| Species | Dosing Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | IV/PO | 18 | 4.5 | 9.1 | 100 |

| Rat | IV/PO | 33 | 1.1 | - | 100 |

| Dog | IV/PO | 6 | 2.9 | 5 | 93 |

Data adapted from Velaparthi et al., 2020.[1]

Table 3: In Vivo Efficacy of BMS-986260 in MC38 Syngeneic Tumor Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Responses (%) |

| Vehicle | - | - | 0 |

| BMS-986260 (3.75 mg/kg, PO, QD) | Daily | Significant | - |

| Anti-PD-1 | - | Significant | - |

| BMS-986260 + Anti-PD-1 | Daily | Curative Efficacy | High |

| BMS-986260 + Anti-PD-1 | 3 days on / 4 days off | Similar to daily dosing | High |

Data interpretation from Velaparthi et al., 2020.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of BMS-986260.

In Vitro Assays

1. TGFβR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the in vitro potency of BMS-986260 in inhibiting TGFβR1 kinase activity.

-

Principle: A competitive binding assay where the displacement of a fluorescently labeled tracer from the kinase by an inhibitor is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]

-

Materials:

-

Recombinant human TGFβR1 (ALK5)

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

-

BMS-986260 (serially diluted in DMSO)

-

384-well microplates

-

-

Procedure:

-

Prepare a 3X solution of BMS-986260 at various concentrations in kinase buffer.

-

Prepare a 3X mixture of TGFβR1 kinase and Eu-anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X BMS-986260 solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

2. pSMAD2/3 Nuclear Translocation Assay (Immunofluorescence)

-

Objective: To assess the functional inhibition of the TGF-β signaling pathway by measuring the nuclear translocation of phosphorylated SMAD2/3.

-

Cell Lines:

-

Mink Lung Epithelial (MvLu1) cells

-

Normal Human Lung Fibroblasts (NHLF)[1]

-

-

Materials:

-

MvLu1 or NHLF cells

-

Complete growth medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

BMS-986260

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-pSMAD2/3

-

Secondary antibody: Alexa Fluor™ 488-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

High-content imaging system

-

-

Procedure:

-

Seed MvLu1 or NHLF cells in 96-well imaging plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of BMS-986260 for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-pSMAD2/3 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of pSMAD2/3. The ratio of nuclear to cytoplasmic intensity is used to determine the extent of translocation.

-

Plot the nuclear-to-cytoplasmic ratio against the inhibitor concentration to calculate the IC50 value.

-

In Vivo Studies

1. MC38 Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of BMS-986260 alone and in combination with an anti-PD-1 antibody.

-

Animal Model:

-

Tumor Cell Line:

-

MC38 murine colon adenocarcinoma cells.[4]

-

-

Materials:

-

MC38 cells cultured in complete medium (e.g., DMEM with 10% FBS).

-

Sterile PBS

-

BMS-986260 formulated for oral gavage.

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control.

-

-

Procedure:

-

Harvest MC38 cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[3]

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2) / 2).

-

When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups.

-

Administer BMS-986260 orally (e.g., 3.75 mg/kg) daily or on an intermittent schedule (3 days on, 4 days off).

-

Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) on a schedule such as every 3-4 days for a set number of doses.

-

Monitor tumor volume and body weight 2-3 times per week.

-

Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.

-

Excise tumors for weighing and further analysis (e.g., flow cytometry for immune cell infiltration).

-

Toxicology Studies

1. Cardiovascular Toxicity Assessment in Rats

-

Objective: To evaluate the potential cardiovascular toxicity of BMS-986260.

-

Animal Model:

-

Sprague-Dawley or Fischer 344 rats.

-

-

Procedure:

-

Administer BMS-986260 orally to rats at various doses and schedules (e.g., daily for 10 days, or intermittent dosing for 1-3 months).

-

Monitor animals for clinical signs of toxicity.

-

At the end of the study, collect blood for analysis of cardiac biomarkers (e.g., troponins).

-

Euthanize the animals and perform a complete necropsy.

-

Collect the heart and aorta for histopathological examination.

-

Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

A board-certified veterinary pathologist examines the tissues for any signs of cardiotoxicity, such as valvulopathy (thickening and inflammation of the heart valves) and aortic pathology.

-

Conclusion

BMS-986260 is a potent and selective inhibitor of TGFβR1 that effectively blocks the downstream SMAD2/3 signaling pathway. Its mechanism of action translates to significant anti-tumor efficacy in preclinical models, particularly in combination with anti-PD-1 therapy, by reversing TGF-β-mediated immunosuppression. However, the development of BMS-986260 was halted due to mechanism-based cardiovascular toxicity observed in rats. This case highlights the critical importance of thorough toxicological evaluation in drug development, even for highly potent and selective compounds with promising efficacy. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

References

- 1. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.cn [tools.thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]

In-Depth Technical Guide: Discovery and Synthesis of BMS-960

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action. The synthesis section details a stereospecific, scalable process suitable for producing the active pharmaceutical ingredient (API). The biological context section outlines the role of S1P1 agonism in potential therapeutic applications and includes available data on the compound's activity. This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient and effectively sequestering them within the lymph nodes. This mechanism forms the basis for the therapeutic effect of S1P1 receptor modulators in autoimmune diseases.

This compound has been identified as a potent and selective S1P1 receptor agonist, suggesting its potential for the treatment of immune-mediated conditions and vascular diseases.[1][2] Its discovery was part of a broader effort to develop next-generation S1P1 modulators with improved safety and efficacy profiles.

Chemical Profile

| Property | Value |

| IUPAC Name | (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid |

| Chemical Formula | C26H23F3N4O5 |

| Molecular Weight | 528.49 g/mol |

| CAS Number | 1265321-86-5 (free base) |

| Appearance | White solid |

Synthesis

A stereospecific and scalable synthesis for this compound has been developed, focusing on a convergent approach that joins two key intermediates. The process is highlighted by an enzymatic reduction and a regioselective epoxide ring-opening reaction to establish the desired stereochemistry.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the connection of two primary fragments: the chiral amino alcohol side chain and the substituted isoxazole-oxadiazole core.

Caption: Retrosynthetic approach for this compound.

Synthesis of Key Intermediates

3.2.1. Synthesis of (S)-4-(Oxiran-2-yl)benzonitrile

The synthesis of the chiral epoxide intermediate commences with an enzymatic reduction of an α-bromoketone to afford the corresponding (S)-bromo alcohol. This key step establishes the stereocenter of the side chain. Subsequent treatment with a base promotes intramolecular cyclization to yield the desired (S)-4-(oxiran-2-yl)benzonitrile.

3.2.2. Synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid

The isoxazole (B147169) core is constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne, followed by further functional group manipulations to install the carboxylic acid moiety.

Convergent Synthesis of this compound

The final steps of the synthesis involve the coupling of the two key intermediates. A regioselective and stereospecific ring-opening of the epoxide, (S)-4-(oxiran-2-yl)benzonitrile, with a suitable chiral piperidine (B6355638) derivative, followed by the formation of the 1,2,4-oxadiazole (B8745197) ring and subsequent hydrolysis of the ester, affords this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

S1P1 Receptor Signaling Pathway

This compound acts as a potent agonist at the S1P1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. S1P1 exclusively couples to the Gi/o family of heterotrimeric G proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate other downstream effectors, including phosphoinositide 3-kinase (PI3K) and Rac, which are involved in cell survival and migration. A key consequence of sustained S1P1 agonism is the internalization and degradation of the receptor, which prevents lymphocytes from egressing from lymph nodes.

Caption: Simplified S1P1 receptor signaling pathway.

Quantitative Biological Data

While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in the primary literature, it is described as a "potent and selective S1P1 receptor agonist".[2] The improved synthesis was utilized to produce batches of this compound for Ames testing and other toxicological studies.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of S1P1 receptor agonists.

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human S1P1 receptor.

-

Radioligand (e.g., [³²P]S1P or a tritiated S1P1 agonist).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (high concentration of a known S1P1 ligand).

-

96-well plates.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the S1P1 receptor-containing cell membranes.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filter mats and measure the radioactivity of each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

S1P1 Receptor Functional Assay (GTPγS Binding Assay)

Objective: To measure the functional activity (EC50 and % agonism) of a test compound at the S1P1 receptor by quantifying G-protein activation.

Materials:

-

Cell membranes prepared from cells overexpressing the human S1P1 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

-

Test compound (this compound) at various concentrations.

-

Basal control (buffer only).

-

Positive control (a known S1P1 agonist).

-

96-well plates.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and the test compound or controls.

-

Initiate the reaction by adding the S1P1 receptor-containing cell membranes.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction, filter, and wash as described for the binding assay.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulated binding (cpm) against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting sigmoidal curve.

-

Calculate the percent agonism relative to the response produced by the positive control.

Conclusion

This compound is a potent and selective S1P1 receptor agonist with a well-defined and scalable stereospecific synthesis. Its mechanism of action, centered on the modulation of lymphocyte trafficking, positions it as a promising candidate for the treatment of autoimmune and inflammatory diseases. Further disclosure of its detailed pharmacological and pharmacokinetic properties will be crucial for its continued development and potential clinical application. This document provides a foundational technical overview for researchers and professionals working on S1P1 receptor modulators and related therapeutic areas.

References

In-Depth Technical Guide: BMS-960, a Potent and Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, a class of molecules with significant therapeutic potential in autoimmune diseases and other inflammatory conditions. Its mechanism of action centers on the modulation of lymphocyte trafficking, preventing their migration from lymphoid tissues into the bloodstream and sites of inflammation. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including its interaction with the S1P1 receptor and the subsequent intracellular signaling cascades. Detailed experimental methodologies for key assays relevant to the characterization of S1P1 agonists are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid.[1] Its chemical structure is characterized by a central phenyl ring linked to a 1,2,4-oxadiazole (B8745197) and a piperidine-carboxylic acid moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic Acid)[1] |

| Chemical Formula | C26H23F3N4O5[1][2] |

| Molecular Weight | 528.48 g/mol [2][3] |

| CAS Number (Free Base) | 1265321-86-5[1][2][3] |

| CAS Number (HCl Salt) | 1265323-40-7[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder[1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] |

| Solubility | Information not publicly available. |

| pKa | Information not publicly available. |

| Melting Point | Information not publicly available. |

Mechanism of Action: S1P1 Receptor Signaling

This compound exerts its pharmacological effects by acting as a potent and selective agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P). The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.

Upon binding of an agonist like this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC).

Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation. PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, S1P1 receptor activation can stimulate the Ras-ERK signaling pathway, which is involved in cell growth and differentiation. A critical consequence of S1P1 receptor agonism in the context of immune modulation is the internalization of the receptor, which renders lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes. This functional antagonism leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their circulation in the bloodstream and infiltration into inflamed tissues.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, the following protocols are standard for characterizing S1P1 receptor agonists and are based on methodologies used for similar compounds like BMS-986104.

S1P1 Receptor Binding Assay

This assay determines the affinity of the compound for the S1P1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled S1P1 receptor ligand, such as [³²P]S1P, is used as a tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional activation of the G protein coupled to the S1P1 receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P1 receptor are used.

-

Reagents: The assay buffer contains GDP to ensure G proteins are in their inactive state and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: Membranes are incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS.

-

Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound nucleotide, typically by filtration.

-

Detection: The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Quantitative Data

While specific quantitative pharmacological data for this compound is not publicly available, for a potent and selective S1P1 receptor agonist, one would expect to see the following types of data. The values presented for the related compound BMS-986104-P are provided for illustrative purposes.

Table 3: Illustrative Pharmacological Profile of an S1P1 Agonist (Data for BMS-986104-P)

| Assay | Parameter | Value (nM) |

| S1P1 Binding | Ki | 0.08 |

| GTPγS Functional Assay | EC50 | 0.03 |

| cAMP Functional Assay | EC50 | 0.01 |

Conclusion

This compound is a promising S1P1 receptor agonist with a chemical structure designed for high potency and selectivity. Its mechanism of action, centered on the modulation of the S1P1 signaling pathway and subsequent inhibition of lymphocyte trafficking, positions it as a potential therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel S1P1 receptor modulators. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and therapeutic potential.

References

- 1. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BMS-960: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune responses. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing its bioactivity, and detailing the experimental protocols for key assays. The information presented is intended to guide researchers in the further study and development of this and similar S1P1 receptor modulators.

Core Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its potent agonism at the human S1P1 receptor. The key quantitative metric identified is its half-maximal effective concentration (EC50) in a functional assay measuring G protein activation.

| Parameter | Value (nM) | Assay System | Reference |

| EC50 | 3.5 | [³⁵S]GTPγS binding assay in CHO cell membranes expressing human S1P1 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the S1P1 receptor. The S1P1 receptor is coupled to the Gi/o family of heterotrimeric G proteins.[2][3] Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the α subunit of the G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

The primary signaling cascade initiated by S1P1 activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.[2][4][5][6]

References

- 1. drughunter.com [drughunter.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 5. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]

- 6. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

In-depth Technical Guide on the Pharmacokinetics of BMS-960 in Animal Models: A Review of Available Data

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document aims to provide a comprehensive overview of the pharmacokinetics of BMS-960, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in various animal models. The information is curated to assist researchers and professionals in the field of drug development.

Introduction

This compound is identified as a potent and selective S1P1 receptor agonist containing an isoxazole (B147169) moiety.[1][2][3] Its development was intended for potential therapeutic applications in immune and vascular diseases.[2][3] A key step in its preclinical assessment involves understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) in relevant animal models. This guide synthesizes the publicly available information regarding the synthesis of this compound for biological evaluation and contextualizes its standing within the broader landscape of Bristol-Myers Squibb's S1P1 receptor modulator programs.

Synthesis for Preclinical Evaluation

A stereospecific scale-up synthesis of this compound was developed to produce sufficient quantities of the active pharmaceutical ingredient (API) for biological and toxicological studies, including Ames testing.[1] The process involved an enzymatic reduction of an α-bromoketone and a regioselective, stereospecific epoxide ring-opening reaction.[1] This indicates that the compound reached a stage of preclinical development where such studies were warranted.

Pharmacokinetic Data in Animal Models

Despite the confirmed synthesis of this compound for toxicological and biological assessment, a thorough search of publicly available scientific literature and databases reveals a notable absence of specific quantitative pharmacokinetic data for this compound in any animal model. Studies detailing parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound have not been published.

This lack of public data suggests that either the pharmacokinetic studies were conducted but the results remain proprietary to Bristol-Myers Squibb, or the compound was deprioritized at an early stage of development before extensive in vivo pharmacokinetic profiling was completed or published. It was identified as a "lead backup candidate" for further studies.[1]

Context within Bristol-Myers Squibb's S1P1 Receptor Modulator Portfolio

Bristol-Myers Squibb has a portfolio of S1P1 receptor modulators that have progressed to various stages of clinical development. Notably, compounds such as BMS-986104 and BMS-986166 have published preclinical and clinical data. For instance, BMS-986104, another novel S1P1 receptor modulator, has been evaluated in terms of its preclinical pharmacology, demonstrating a differentiated profile from other modulators like fingolimod.[4][5] While this information provides insight into the general characteristics of S1P1 receptor modulators from Bristol-Myers Squibb, it is important to note that no direct link or comparative data with this compound is available.

Signaling Pathway and Experimental Workflow

As no specific studies involving this compound's effect on signaling pathways or detailed experimental workflows for its pharmacokinetic evaluation have been published, a generalized representation is provided below based on the known mechanism of S1P1 receptor agonists.

S1P1 receptor agonists bind to the S1P1 receptor on lymphocytes, leading to receptor internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes.

Caption: Generalized signaling pathway of an S1P1 receptor agonist like this compound.

A typical workflow for assessing the pharmacokinetics of a novel compound in animal models is outlined below. This represents a standard process and is not specific to this compound due to the absence of published protocols.

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion

While this compound was synthesized as a promising S1P1 receptor agonist for preclinical studies, there is a conspicuous lack of publicly available information regarding its pharmacokinetic properties in animal models. Researchers and drug development professionals interested in the in vivo characteristics of this specific compound will find the current literature insufficient. For insights into the pharmacokinetic profiles of S1P1 receptor modulators from Bristol-Myers Squibb, it is recommended to review the published data on more advanced clinical candidates from their portfolio. Further disclosure of internal data by the manufacturer would be necessary to provide a detailed technical guide on the pharmacokinetics of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into BMS-986165 (Deucravacitinib): A Selective Allosteric TYK2 Inhibitor for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986165, commercially known as Deucravacitinib (B606291), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3][4][5] This document details its mechanism of action, summarizes key quantitative data, provides an understanding of relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

BMS-986165 represents a novel approach to inhibiting the Janus kinase (JAK) family by selectively targeting TYK2.[6][7] Unlike traditional JAK inhibitors that bind to the highly conserved active site of the kinase domain, BMS-986165 binds to the regulatory pseudokinase (JH2) domain of TYK2.[8][9][10][11] This allosteric inhibition locks the kinase in an inactive state, preventing its activation and subsequent downstream signaling.[12][13] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects associated with broader JAK inhibition.[4][14]

TYK2 is a crucial intracellular signaling kinase that mediates the signaling of key cytokines involved in inflammatory and immune responses, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[1][15][16][17] By inhibiting TYK2, BMS-986165 effectively blocks these pro-inflammatory pathways, which are central to the pathogenesis of numerous autoimmune diseases.[7][18][19]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986165, including its binding affinity, inhibitory concentrations, and clinical efficacy in plaque psoriasis.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |

| TYK2 Pseudokinase Domain (JH2) | Binding Affinity (Ki) | 0.02 nM | [14] |

| IL-23-driven Cellular Signaling | IC50 | 2-14 nM | [20] |

| IL-12-driven Cellular Signaling | IC50 | 2-14 nM | [20] |

| Type I IFN-driven Cellular Signaling | IC50 | 2-14 nM | [20] |

| Human Whole Blood IC50 | - | 13 nM | [21] |

| BMPR2 (off-target) | IC50 | 193 nM | [21] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Value | Dosing | Reference |

| Bioavailability (F) | 122% | 10 mg/kg (oral) | [21] |

| Cmax | 7.5 µM | 10 mg/kg (oral) | [21] |

| AUC | 36 µM·h | 10 mg/kg (oral) | [21] |

Table 3: Phase 3 Clinical Trial Efficacy in Moderate-to-Severe Plaque Psoriasis (POETYK PSO-1)

| Endpoint (Week 16) | BMS-986165 (6 mg once daily) | Placebo | Otezla (apremilast) | Reference |

| PASI 75 Response | Superior | Inferior | Inferior | [1][2][19] |

| sPGA score of 0/1 | Superior | Inferior | Inferior | [2] |

Table 4: Phase 2 Clinical Trial Efficacy in Psoriatic Arthritis

| Endpoint (Week 16) | BMS-986165 (6 mg) | BMS-986165 (12 mg) | Placebo | Reference |

| ACR 50 Response | 24.3% | 32.8% | 10.6% | [17] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the TYK2 signaling pathway and the mechanism of BMS-986165.

Caption: TYK2 Signaling Pathway in Immune Cells.

Caption: Allosteric Inhibition of TYK2 by BMS-986165.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the methodologies for key experiments cited in the evaluation of BMS-986165.

In Vitro Whole Blood Assays for JAK/TYK2 Selectivity

These assays are designed to measure the functional selectivity of kinase inhibitors in a physiologically relevant context.[22]

1. TYK2 Activity Assay (IL-12 Stimulation)

-

Objective: To measure the inhibition of the TYK2-mediated pathway.

-

Methodology:

-

Collect whole blood from healthy human donors into sodium heparin tubes.

-

Pre-incubate whole blood with varying concentrations of BMS-986165 or vehicle control (DMSO) for 1 hour at 37°C.

-

Stimulate the blood with recombinant human IL-12.

-

Incubate for 24 hours at 37°C in a humidified CO2 incubator.

-

Measure the production of Interferon-gamma (IFN-γ) in the plasma by a validated immunoassay (e.g., ELISA or Luminex).

-

Calculate the IC50 value by plotting the percent inhibition of IFN-γ production against the log of the inhibitor concentration.

-

2. JAK1/3 Activity Assay (IL-2 Stimulation)

-

Objective: To assess the off-target effects on the JAK1/3 pathway.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

-

Pre-incubate PBMCs with varying concentrations of BMS-986165 or a known JAK1/3 inhibitor (positive control) for 1 hour.

-

Stimulate the cells with recombinant human IL-2.

-

After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

-

Measure the phosphorylation of STAT5 (pSTAT5) in T-cell populations using flow cytometry with a phospho-specific antibody.

-

Determine the IC50 value based on the inhibition of STAT5 phosphorylation.[14]

-

3. JAK2 Activity Assay (Thrombopoietin Stimulation)

-

Objective: To evaluate the inhibitory activity against the JAK2 pathway.

-

Methodology:

-

Use platelet-rich plasma or isolated platelets from healthy donors.

-

Pre-treat with different concentrations of BMS-986165 or a JAK2 inhibitor.

-

Stimulate with thrombopoietin (TPO).

-

Measure the phosphorylation of STAT3 (pSTAT3) in platelets via flow cytometry or Western blot.[22]

-

Calculate the IC50 value from the dose-response curve.

-

Murine Models of Autoimmune Disease

1. IL-23-Induced Psoriasis-like Skin Inflammation Model

-

Objective: To assess the in vivo efficacy of BMS-986165 in a psoriasis model.

-

Methodology:

-

Administer intradermal injections of recombinant murine IL-23 into the ears of mice daily for a set period (e.g., 9 days) to induce skin inflammation.

-

Orally administer BMS-986165 or vehicle control to the mice at specified doses and frequencies (e.g., 15 mg/kg twice daily).[20]

-

Monitor ear thickness daily as a measure of inflammation.

-

At the end of the study, collect ear tissue for histological analysis to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.[21]

-

Perform quantitative PCR (qPCR) on skin samples to measure the expression of psoriasis-related genes such as IL-17A and IL-22.[21]

-

2. Anti-CD40-Induced Colitis Model

-

Objective: To evaluate the therapeutic potential of BMS-986165 in an inflammatory bowel disease model.

-

Methodology:

-

Induce colitis in mice via intraperitoneal injection of an agonistic anti-CD40 antibody.

-

Treat mice orally with BMS-986165 (e.g., 50 mg/kg twice daily) or a vehicle control.[21]

-

Monitor body weight daily as an indicator of disease severity.

-

At the study endpoint, collect colon tissue for histological scoring of inflammation and tissue damage.[21]

-

3. Chronic Lupus Model

-

Objective: To determine the efficacy of BMS-986165 in a systemic lupus erythematosus model.

-

Methodology:

-

Utilize a spontaneous lupus mouse model (e.g., MRL/lpr mice).

-

Administer BMS-986165 orally on a daily basis (e.g., up to 30 mg/kg).[21]

-

Monitor for the development of nephritis by measuring proteinuria.

-

Collect blood and kidney tissue to analyze Type I IFN gene expression signatures and assess kidney pathology.[21]

-

Conclusion

BMS-986165 (Deucravacitinib) is a highly selective, allosteric TYK2 inhibitor with a distinct mechanism of action that differentiates it from pan-JAK inhibitors. Its ability to potently and selectively block the signaling of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore its potential as a valuable tool for immunology research and as a therapeutic agent for a range of immune-mediated diseases.[1][6][9] The detailed experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of this novel compound.

References

- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]

- 2. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 13. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. bms.com [bms.com]

- 16. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis [news.bms.com]

- 18. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 19. fiercebiotech.com [fiercebiotech.com]

- 20. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 21. drughunter.com [drughunter.com]

- 22. skin.dermsquared.com [skin.dermsquared.com]

The Role of BMS-986141 in Vascular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4, a G-protein coupled receptor, is a key player in the thrombotic and inflammatory processes underlying various vascular diseases.[1][4] Activated by thrombin, PAR4 signaling on platelets, endothelial cells, and vascular smooth muscle cells contributes significantly to the pathophysiology of atherothrombosis and other vascular pathologies.[5][6][7] This technical guide provides an in-depth overview of the role of BMS-986141 in vascular biology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action and Role in Vascular Biology

BMS-986141 exerts its effects by specifically and reversibly inhibiting PAR4.[1] Unlike the more rapid and transient signaling of PAR1, PAR4 activation leads to a slower, more sustained intracellular signaling cascade, which is critical for stable thrombus formation.[8][9] By blocking this pathway, BMS-986141 has demonstrated significant antithrombotic efficacy with a potentially wider therapeutic window and reduced bleeding risk compared to other antiplatelet agents.[3][10]

The role of BMS-986141 in vascular biology extends beyond its well-documented antiplatelet effects. PAR4 is expressed on endothelial and vascular smooth muscle cells and its activation is implicated in vascular inflammation and remodeling.[5][7] In preclinical models of atherosclerosis, PAR4 antagonism has been shown to reduce plaque formation, suggesting a broader role for BMS-986141 in mitigating vascular disease progression.[6][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986141 from preclinical and clinical studies.

Table 1: In Vitro Activity of BMS-986141

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | PAR4 antagonism | 0.4 nM | [2] |

| IC50 | Human | PAR4-AP induced platelet aggregation | 2.2 nM | [2] |

| IC50 | Human | PAR4-AP induced platelet aggregation in whole blood | 9.5 nM | [12] |

| IC50 | Monkey | PAR4-AP induced platelet aggregation in whole blood | 2.1 nM | [12] |

Table 2: Preclinical Efficacy of BMS-986141 in Cynomolgus Monkeys

| Model | Dosage | Effect | Reference |

| Electrolytic Carotid Artery Thrombosis (ECAT) | 0.5 mg/kg | 88% reduction in thrombus weight | [10] |

| Mesenteric Artery Bleeding Time | 0.5 mg/kg | 1.2-fold increase | [10] |

Table 3: Clinical Pharmacodynamic Effects of BMS-986141

| Study Population | Dosage | Effect on PAR4-AP Induced Platelet Aggregation | Reference |

| Healthy Volunteers | Single oral 4mg dose | Significant inhibition | [13] |

| Patients with Coronary Artery Disease | Single oral 4mg dose | Significant inhibition, additive to aspirin (B1665792) and/or ticagrelor | [13][14] |

Signaling Pathways

PAR4 Signaling in Platelets

Upon activation by thrombin, PAR4 on platelets couples to Gq and G12/13 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium and the activation of RhoA. Ultimately, this signaling results in platelet shape change, granule secretion (including P-selectin expression), and aggregation, contributing to thrombus formation.[4][8][15] BMS-986141 blocks the initial step of PAR4 activation, thereby inhibiting these downstream events.

PAR4 Signaling in Endothelial Cells

In vascular endothelial cells, thrombin-mediated activation of PAR4 couples to Gq, leading to the activation of RhoA GTPase and subsequent signaling through p38 and ERK1/2 MAP kinase pathways.[16] This can contribute to pro-inflammatory responses and changes in endothelial cell function.[16][17]

PAR4 Signaling in Vascular Smooth Muscle Cells (VSMCs)

PAR4 is also functionally active in human vascular smooth muscle cells.[18] Activation of PAR4 in VSMCs leads to an increase in intracellular calcium, phosphorylation of ERK1/2, and stimulation of DNA synthesis, all of which are key events in VSMC proliferation and migration, contributing to vascular remodeling and the development of atherosclerotic lesions.[10][18]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the steps for assessing platelet aggregation in platelet-rich plasma (PRP) in response to a PAR4 agonist peptide.

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a PRP suspension as platelets aggregate.[8]

Materials:

-

Whole blood collected in 3.2% sodium citrate.[8]

-

PAR4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog).[19]

-

Platelet-poor plasma (PPP) for blanking.[8]

-

Aggregometer.

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (PRP).[8]

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[8]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108/mL) using PPP.

-

Assay Performance:

-

Pre-warm PRP aliquots to 37°C.

-

Place a cuvette with PPP in the aggregometer to set 100% transmission and a cuvette with PRP to set 0% transmission.[8]

-

Add the PAR4 agonist peptide to the PRP sample in the aggregometer cuvette with a stir bar.

-

Record the change in light transmission over 5-10 minutes to generate an aggregation curve.[8]

-

-

Inhibition Assay: To determine the inhibitory effect of BMS-986141, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the PAR4 agonist.

References

- 1. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptors in vascular smooth muscle cells: a bridge between thrombo-inflammation and vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Protease-Activated Receptor PAR-4: An Inducible Switch between Thrombosis and Vascular Inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Targeting PAR4 to Reduce Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. PAR4 Antagonism in Patients With Coronary Artery Disease Receiving Antiplatelet Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of PAR4 induces a distinct actin fiber formation via p38 MAPK in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for functionally active protease-activated receptor-4 (PAR-4) in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Agonism of BMS-986166 at the S1P1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characteristics of BMS-986166, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. BMS-986166 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P, which acts as a partial agonist at the S1P1 receptor.[1] This guide details the binding affinity, functional activity, and signaling pathways associated with BMS-986166-P, along with the experimental protocols used for its characterization.

Core Concepts: S1P1 Receptor Modulation

The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[2] Agonism at the S1P1 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), promotes lymphocyte egress.[2] Pharmacological modulation of the S1P1 receptor, particularly through functional antagonism, leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes.[1] This mechanism is a therapeutic strategy for various autoimmune diseases.[3] BMS-986166 has been developed as a selective S1P1 receptor modulator with a differentiated pharmacological profile aimed at minimizing potential side effects associated with non-selective S1P receptor modulation.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of the active phosphate (B84403) metabolite, BMS-986166-P, at human S1P receptor subtypes.

Table 1: Functional Activity of BMS-986166-P in GTPγS Binding Assays

| Receptor Subtype | EC50 (nM) | Emax (% of S1P response) |

| hS1P1 | 0.05 ± 0.02 | 78% |

| hS1P3 | >1000 | - |

| hS1P4 | 3.4 ± 2.2 | - |

| hS1P5 | 3.5 ± 0.98 | - |

Data from Gilmore et al., 2019.[4]

Table 2: Functional Activity of BMS-986166-P in S1P1 Receptor Internalization and Chemotaxis Assays

| Assay | Parameter | Value (nM) |

| hS1P1 Receptor Internalization | EC50 | 0.11 ± 0.06 |

| Emax (% of S1P response) | 72% | |

| Lymphocyte Chemotaxis | IC50 | 0.6 |

Data from Gilmore et al., 2019.[4]

Signaling Pathways

Activation of the S1P1 receptor by BMS-986166-P primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and subsequent downstream cellular responses. Concurrently, agonist binding induces β-arrestin recruitment, which mediates receptor internalization and desensitization, a key mechanism for the functional antagonism and therapeutic effect of S1P1 modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the S1P1 receptor.

Principle: A radiolabeled ligand with known affinity for the S1P1 receptor is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The ability of the test compound (BMS-986166-P) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

General Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³³P]S1P), and varying concentrations of unlabeled BMS-986166-P.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of BMS-986166-P.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the G protein activation upon agonist binding to the S1P1 receptor.

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation.

General Protocol:

-

Membrane Preparation:

-

Prepare membranes from CHO cells expressing the human S1P1 receptor as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, varying concentrations of BMS-986166-P, and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP.

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Separation and Quantification:

-

Terminate the reaction by filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.

Principle: This cell-based assay often utilizes enzyme fragment complementation (EFC). The S1P1 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity, which results in a functional enzyme that generates a detectable signal (e.g., luminescence).

General Protocol:

-

Cell Culture:

-

Use a cell line (e.g., U2OS) stably co-expressing the tagged S1P1 receptor and β-arrestin.

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

-

Compound Addition:

-

Add varying concentrations of BMS-986166-P to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 90 minutes).

-

-

Signal Detection:

-

Add the enzyme substrate and incubate at room temperature.

-

Measure the resulting luminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

S1P1 Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Principle: The S1P1 receptor is tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the fluorescently labeled receptors internalize into intracellular vesicles. The redistribution of fluorescence from the plasma membrane to the cytoplasm is quantified using high-content imaging.

General Protocol:

-

Cell Culture:

-

Plate U2OS cells stably expressing GFP-tagged S1P1 receptors on imaging plates and incubate overnight.

-

-

Compound Addition:

-

Add varying concentrations of BMS-986166-P to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for receptor internalization.

-

-

Imaging:

-

Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

-

Acquire images using a high-content imaging system.

-

-

Data Analysis:

-

Use image analysis software to quantify the amount of internalized fluorescent receptor.

-

Plot the internalization response against the agonist concentration to determine the EC50 and Emax values.

-

In Vivo Lymphocyte Reduction Assay

This assay assesses the in vivo efficacy of an S1P1 receptor agonist by measuring the reduction in peripheral blood lymphocyte counts.

Principle: Administration of an S1P1 receptor functional agonist, like BMS-986166, sequesters lymphocytes in the secondary lymphoid organs, leading to a dose-dependent reduction in the number of circulating lymphocytes.

General Protocol (in Rats):

-

Animal Acclimation:

-

Acclimate male Lewis rats to the facility for at least 3 days prior to the study.

-

-

Compound Administration:

-

Administer BMS-986166 orally at various doses. Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours) post-dose.

-

-

Lymphocyte Counting:

-

Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.

-

-

Data Analysis:

-

Calculate the percentage change in lymphocyte count from baseline for each animal.

-

Plot the mean percentage change in lymphocyte count over time for each dose group.

-

Determine the dose-response relationship for lymphocyte reduction.

-

Conclusion

BMS-986166, through its active metabolite BMS-986166-P, is a potent and selective partial agonist of the S1P1 receptor. Its pharmacological profile, characterized by high potency at S1P1 and selectivity over S1P3, results in a robust reduction of circulating lymphocytes in vivo. The partial agonism observed in functional assays such as GTPγS binding and receptor internalization may contribute to a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the characterization of S1P1 receptor modulators.

References

- 1. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic Analysis of BMS‐986166, a Novel Selective Sphingosine‐1‐Phosphate‐1 Receptor Modulator, and Exposure‐Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Early-Stage Research Technical Guide: BMS-960, a Potent and Selective S1P1 Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), identified in early-stage research for its potential therapeutic applications in immune-mediated and vascular diseases.[1] This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, expected mechanism of action, and the general experimental protocols relevant to its preclinical evaluation. Due to the limited public availability of specific preclinical data for this compound, this document also serves as a guide to the methodologies typically employed in the early-stage research of novel S1P1 receptor agonists.

Core Compound Information

While specific quantitative biological data for this compound is not extensively published, its primary characteristic is its potent and selective agonism of the S1P1 receptor. The compound was developed for preclinical evaluation, including Ames testing and other toxicological studies.

| Identifier | Description | Reference |

| IUPAC Name | (S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid | Organic Process Research & Development, 2017, 21(2): 200-207 |

| Molecular Formula | C26H23F3N4O5 | MedKoo Biosciences |

| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1] |

| Therapeutic Potential | Immune diseases, Vascular diseases | [1] |

Synthesis

A stereospecific scale-up synthesis for this compound has been reported, highlighting an enzymatic reduction and a regioselective epoxide ring-opening as key steps. This process was developed to produce the necessary quantities of this compound for toxicological and other preclinical studies.

Key Synthesis Steps:

-

Enzymatic Reduction: Asymmetric reduction of an α-bromoketone precursor to form a chiral (S)-bromo alcohol.

-

Epoxide Formation: Conversion of the bromo alcohol to the corresponding (S)-epoxide.

-

Regioselective Epoxide Ring Opening: Opening of the epoxide with (S)-ethyl piperidine-3-carboxylate.

-

Oxadiazole Formation: Cyclization to form the 1,2,4-oxadiazole (B8745197) ring system.

-

Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid, this compound.

Mechanism of Action and Signaling Pathway

As an S1P1 receptor agonist, this compound is expected to mimic the action of the endogenous ligand, sphingosine-1-phosphate (S1P). The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and cardiovascular physiology.

Upon binding to the S1P1 receptor, an agonist like this compound is anticipated to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

Caption: S1P1 Receptor Signaling Pathway initiated by an agonist.

Experimental Protocols

The following are representative protocols for the in vitro and preclinical evaluation of a novel S1P1 receptor agonist like this compound.

In Vitro Functional Assay: GTPγS Binding Assay

This assay measures the functional activation of the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Materials:

-

Human S1P1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[35S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP

-

Test compound (this compound) and reference agonist (S1P)

-

Scintillation vials and cocktail

Procedure:

-

Prepare serial dilutions of this compound and the reference agonist.

-

In a 96-well plate, add cell membranes, assay buffer, and the diluted compounds.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Preclinical Toxicology: Acute Toxicity Study in Rodents (General Outline)

This study provides initial information on the potential toxicity of a compound after a single high dose.

Animal Model:

-

Species: Sprague-Dawley rats (one male and one female group)

-

Age: 8-10 weeks

Procedure:

-

Dose Formulation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) at multiple dose levels (e.g., 10, 100, 1000 mg/kg) and a vehicle control.

-

Observation Period: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect and preserve major organs and tissues for potential histopathological examination, especially if treatment-related gross lesions are observed.

-

Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if possible, and identify the target organs of toxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the early-stage preclinical characterization of a novel S1P1 receptor agonist.

Caption: A typical experimental workflow for an S1P1 agonist.

Conclusion

This compound is a well-defined S1P1 receptor agonist with a described stereospecific synthesis. While specific preclinical data remains proprietary, its mechanism of action is expected to follow the established signaling pathways of S1P1 receptor activation. The experimental protocols and workflow provided in this guide offer a robust framework for the evaluation of similar molecules in early-stage drug discovery and development. Further research and publication will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Methodological & Application

Representative Application Notes and Protocols for a Novel BMS Compound in Cell Culture

Disclaimer: The following experimental protocols are representative examples based on publicly available information for various Bristol Myers Squibb (BMS) compounds. Specific details for a compound designated "BMS-960" are not publicly available. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be optimized for specific cell lines and laboratory conditions.

Introduction

This document provides detailed protocols for the in vitro characterization of a novel Bristol Myers Squibb (BMS) compound. The methodologies outlined below are designed to assess the compound's effects on cell proliferation, cytotoxicity, and key signaling pathways. These protocols are applicable to a range of research areas, including oncology and immunology.

Quantitative Data Summary

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for a BMS compound in various cell-based assays.

| Target/Assay | Cell Line(s) | IC50 Value | Reference |

| PD-1/PD-L1 Interaction | HTRF Binding Assay | 18 nM | [1] |

| Cell Proliferation | SCC-3 | 15 µM | [1] |

| Cell Proliferation | Jurkat (anti-CD3 activated) | 10 µM | [1] |

| DGKα Inhibition | Biochemical Lipid Kinase Assay | Data not available | |

| DGKζ Inhibition | Biochemical Lipid Kinase Assay | Data not available |

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic procedures for maintaining adherent or suspension cell lines in culture.

Materials:

-

Complete growth medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge tubes

-